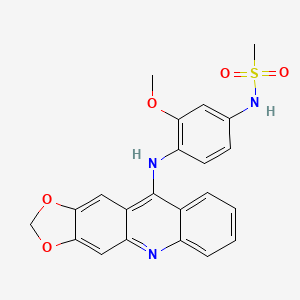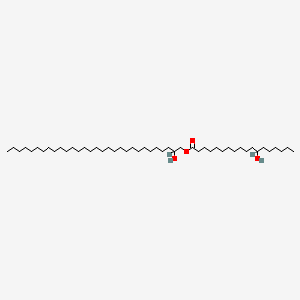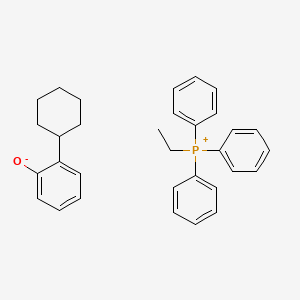
Einecs 303-068-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 303-068-2, also known as o-tolidine dihydrochloride hydrate, is a chemical compound with the molecular formula C14H20Cl2N2O. It is a white to slightly yellow crystalline powder with relatively high purity. This compound is primarily used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-tolidine dihydrochloride hydrate involves the reaction of o-tolidine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired dihydrochloride hydrate form. The reaction can be represented as follows:
[ \text{C}{14}\text{H}{16}\text{N}2 + 2\text{HCl} + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}{20}\text{Cl}_2\text{N}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of o-tolidine dihydrochloride hydrate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to achieve the desired purity levels. The compound is then crystallized and dried to obtain the final product in its hydrate form.
化学反応の分析
Types of Reactions
O-tolidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
O-tolidine dihydrochloride hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Employed in biochemical assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of o-tolidine dihydrochloride hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a chromogenic reagent, producing color changes upon reaction with certain analytes. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions, leading to the formation of colored products.
類似化合物との比較
Similar Compounds
- Benzidine dihydrochloride
- Diaminobenzidine
- Toluidine blue
Comparison
O-tolidine dihydrochloride hydrate is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Compared to benzidine dihydrochloride and diaminobenzidine, o-tolidine dihydrochloride hydrate has a different substitution pattern on the aromatic ring, leading to distinct reactivity and applications. Toluidine blue, on the other hand, is a dye with different chemical properties and uses.
特性
CAS番号 |
94157-99-0 |
|---|---|
分子式 |
C11H21N5O5 |
分子量 |
303.32 g/mol |
IUPAC名 |
2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;7-4-2-1-3(6-4)5(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChIキー |
UYCAGRPOUWSBIQ-HVDRVSQOSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
正規SMILES |
C1CC(=O)NC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)




